2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with a methoxyphenyl group and a phenol group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL typically involves the condensation of 1-(4-methoxyphenyl)-1H-1,3-benzodiazole-5-carbaldehyde with 2-hydroxybenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
2-[(E)-{[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its specific structural features, such as the benzodiazole core and the presence of both methoxy and phenol groups.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[1-(4-methoxyphenyl)benzimidazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-9-7-17(8-10-18)24-14-23-19-12-16(6-11-20(19)24)22-13-15-4-2-3-5-21(15)25/h2-14,25H,1H3 |
InChI Key |
ZCEVNBDJZIXNQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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